(4-(Fluoromethyl)thiazol-2-yl)methanol
Description
“(4-(Fluoromethyl)thiazol-2-yl)methanol” (CAS: 1211511-24-8) is a fluorinated thiazole derivative with the molecular formula C₁₀H₈FNOS and a molecular weight of 209.24 g/mol . Structurally, it features a thiazole ring substituted with a fluoromethyl group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C5H6FNOS |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
[4-(fluoromethyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C5H6FNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2 |
InChI Key |
WOEKADKXFYLMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CO)CF |
Origin of Product |
United States |
Comparison with Similar Compounds
[4-(1,3-Thiazol-2-yl)phenyl]methanol (CAS: 454678-91-2)
- Molecular Formula: C₁₀H₉NOS
- Molecular Weight : 191.25 g/mol
- Key Features : Lacks the fluoromethyl group but includes a phenyl-thiazole core. The hydroxymethyl group is attached to the phenyl ring instead of the thiazole. This compound is used as a biochemical reagent for bioconjugation and site-selective modifications .
- Applications : Intermediate in synthesizing fluorescent probes or enzyme inhibitors .
[4-(4-Fluorophenyl)thiazol-2-yl]methanol (CAS: 1211511-24-8)
- Molecular Formula: C₁₀H₈FNOS
- Molecular Weight : 209.24 g/mol
- Key Features : Fluorine substitution at the para position of the phenyl ring enhances lipophilicity and resistance to oxidative metabolism. The hydroxymethyl group on the thiazole ring facilitates further functionalization .
- Applications: Potential drug candidate for targeting kinases or microbial enzymes .
C. 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanol (Compound 2a)
- Molecular Formula: C₁₇H₁₄BrNO₂S
- Molecular Weight : 376.27 g/mol
- Key Features : Bromine and methoxy substituents on the phenyl ring improve steric bulk and π-π stacking interactions. Synthesized via Dess-Martin Periodinane oxidation with 82% yield .
- Applications : Explored as a precursor for anticancer agents due to halogenated aromatic moieties .
Key Observations :
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